
Dimethyl 2-((tosyloxy)imino)malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl 2-((tosyloxy)imino)malonate can be synthesized through the reaction of dimethyl malonate with tosyl chloride in the presence of a base such as triethylamine . The reaction typically occurs at low temperatures to prevent decomposition and to ensure high yield. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher efficiency and yield, with considerations for cost-effectiveness and safety.
化学反応の分析
Types of Reactions
Dimethyl 2-((tosyloxy)imino)malonate undergoes various types of chemical reactions, including:
Substitution Reactions: It acts as a doubly N-electrophilic reagent, reacting with strong C-nucleophiles such as alkyl- and arylmetals (e.g., Grignard reagents) to form symmetrical dialkyl- and diarylamines.
Oxidation and Reduction:
Common Reagents and Conditions
Grignard Reagents: Used in substitution reactions to form amines.
Bases: Such as triethylamine, used in the synthesis of the compound.
Solvents: Anhydrous solvents like methanol and diethyl ether are commonly used to maintain reaction conditions.
Major Products
The major products formed from reactions involving this compound include symmetrical dialkyl- and diarylamines, which are valuable intermediates in organic synthesis .
科学的研究の応用
Dimethyl 2-((tosyloxy)imino)malonate has several scientific research applications:
Organic Synthesis: It is used as a reagent for the formation of carbon-nitrogen bonds, facilitating the synthesis of amines and other nitrogen-containing compounds.
Medicinal Chemistry: The compound’s ability to form amines makes it useful in the synthesis of pharmaceutical intermediates and active ingredients.
Material Science: It can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of dimethyl 2-((tosyloxy)imino)malonate involves its role as a doubly N-electrophilic reagent. It reacts with strong C-nucleophiles to form new carbon-nitrogen bonds. The oxime group acts as an electrophilic center, facilitating the nucleophilic attack by alkyl- and arylmetals . This reaction mechanism is crucial for its applications in organic synthesis.
類似化合物との比較
Similar Compounds
Diethyl 2-((tosyloxy)imino)malonate: Similar in structure but with ethyl groups instead of methyl groups.
Dimethyl malonate: Lacks the oxime and tosyl groups, making it less reactive as an electrophilic reagent.
Uniqueness
Dimethyl 2-((tosyloxy)imino)malonate is unique due to its doubly N-electrophilic nature, which allows it to participate in specific substitution reactions that are not possible with simpler malonate derivatives .
特性
分子式 |
C12H13NO7S |
|---|---|
分子量 |
315.30 g/mol |
IUPAC名 |
dimethyl 2-(4-methylphenyl)sulfonyloxyiminopropanedioate |
InChI |
InChI=1S/C12H13NO7S/c1-8-4-6-9(7-5-8)21(16,17)20-13-10(11(14)18-2)12(15)19-3/h4-7H,1-3H3 |
InChIキー |
YBUVDTAEWAHHIS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON=C(C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


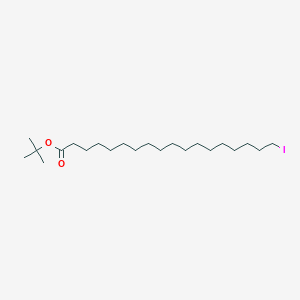
![N-(1-cyanocyclohexyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B13348387.png)
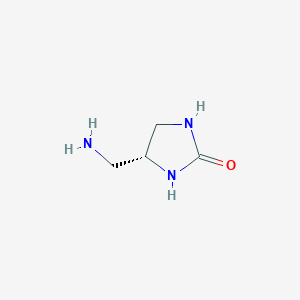
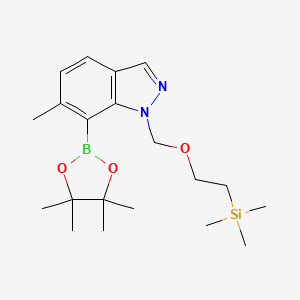
![3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-9-amine](/img/structure/B13348397.png)
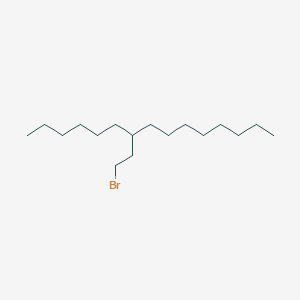

![(1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene](/img/structure/B13348413.png)
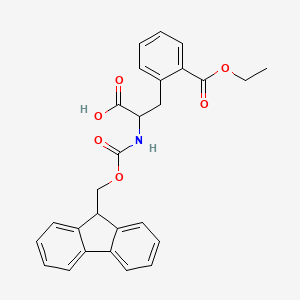
![2-(Cyclopropylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-azaspiro[4.5]decane-4-carboxamide](/img/structure/B13348420.png)
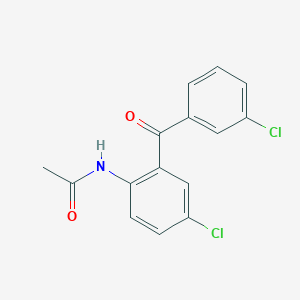
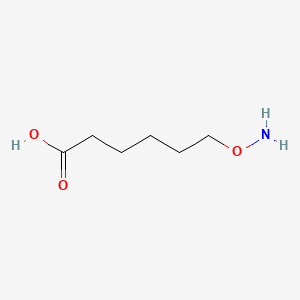
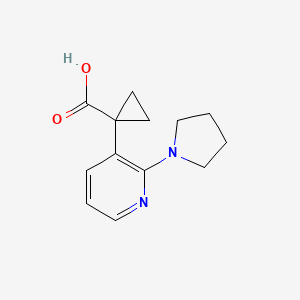
![1-Isobutyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B13348448.png)
